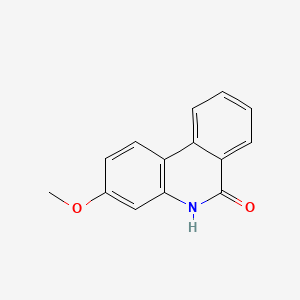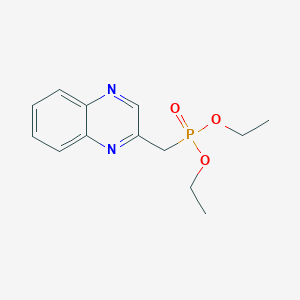
Diethyl (quinoxalin-2-ylmethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (quinoxalin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇N₂O₃P It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (quinoxalin-2-ylmethyl)phosphonate typically involves the reaction of quinoxaline derivatives with diethyl phosphite. One common method includes the use of a base such as sodium hydride to deprotonate the quinoxaline derivative, followed by the addition of diethyl phosphite. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (quinoxalin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (quinoxalin-2-ylmethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (quinoxalin-2-ylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the quinoxaline moiety can interact with nucleic acids and proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Diethyl (pyridin-2-ylmethyl)phosphonate
- Diethyl (benzyl)phosphonate
Uniqueness
Diethyl (quinoxalin-2-ylmethyl)phosphonate is unique due to the presence of the quinoxaline ring, which imparts specific electronic and steric properties. This makes it distinct from other phosphonates and allows for unique interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C13H17N2O3P |
|---|---|
Peso molecular |
280.26 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)quinoxaline |
InChI |
InChI=1S/C13H17N2O3P/c1-3-17-19(16,18-4-2)10-11-9-14-12-7-5-6-8-13(12)15-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
FAJRQXKPWMHSCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
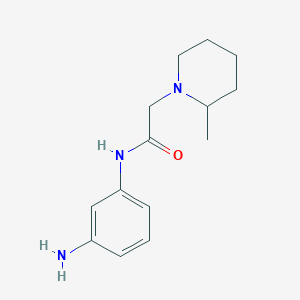
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
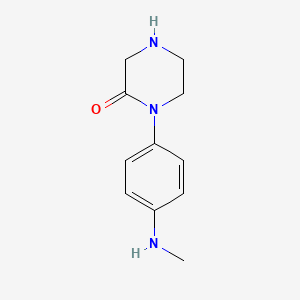
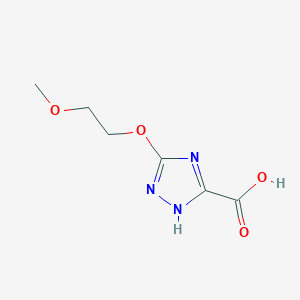
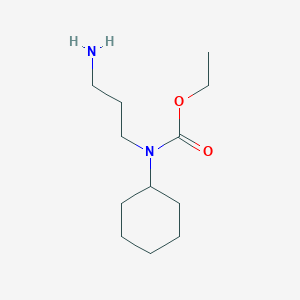
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
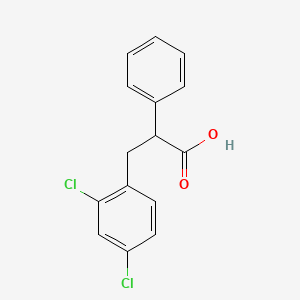
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
